3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimido[1,2-g]purine core, which is a fused bicyclic structure, and is substituted with several functional groups, including chloro, fluoro, phenyl, and phenoxy groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can be employed.
Attachment of the phenyl and phenoxy groups: These can be introduced through Suzuki-Miyaura coupling reactions using palladium catalysts.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the reactions while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. It can be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
Compared to similar compounds, 3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its complex structure and diverse functional groups
Properties
Molecular Formula |
C28H23ClFN5O3 |
---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H23ClFN5O3/c1-32-25-24(26(36)35(28(32)37)17-21-22(29)9-5-10-23(21)30)34-16-6-15-33(27(34)31-25)18-11-13-20(14-12-18)38-19-7-3-2-4-8-19/h2-5,7-14H,6,15-17H2,1H3 |
InChI Key |
NTWLLDMWJKSPRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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